Cas no 2229632-04-4 (tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate)

tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate
- EN300-1872078
- tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate
- 2229632-04-4
-
- インチ: 1S/C13H14ClF2NO3/c1-13(2,3)20-12(19)17-9-5-4-7(14)6-8(9)10(18)11(15)16/h4-6,11H,1-3H3,(H,17,19)
- InChIKey: FHDHQAUWVNDCIH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C(C(F)F)=O)C=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 305.0630273g/mol
- どういたいしつりょう: 305.0630273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872078-5.0g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1872078-10g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1872078-1g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1872078-5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 5g |
$2732.0 | 2023-09-18 | ||
Enamine | EN300-1872078-0.05g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.05g |
$792.0 | 2023-09-18 | ||
Enamine | EN300-1872078-0.5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1872078-1.0g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1872078-2.5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 2.5g |
$1848.0 | 2023-09-18 | ||
Enamine | EN300-1872078-0.25g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.25g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1872078-0.1g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.1g |
$829.0 | 2023-09-18 |
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 関連文献
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229632-04-4 and Product Name: Tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate
The compound with the CAS number 2229632-04-4 and the product name Tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and bioorganic synthesis. The structural features of this molecule, particularly the presence of a tert-butyl group, a chloro substituent, and a difluoroacetyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. The N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate moiety in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on various enzymes and receptors. These biological activities make the compound a promising candidate for further investigation in the context of therapeutic intervention.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The combination of the tert-butyl group and the chloro substituent enhances its stability under various reaction conditions, while the difluoroacetyl moiety introduces additional reactivity that can be exploited in multi-step synthetic routes. This makes the compound an excellent building block for the construction of more complex molecules with tailored biological properties.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate metabolic pathways and improve drug bioavailability. The presence of two fluorine atoms in the difluoroacetyl group of this compound is particularly significant, as it has been shown to enhance binding affinity and metabolic stability. These properties are crucial for the development of drugs that require prolonged half-lives and high target specificity.
The synthesis of this compound involves a series of well-defined chemical transformations that showcase modern techniques in organic synthesis. The introduction of the chloro substituent at the 4-position of the phenyl ring provides a handle for further functionalization, while the difluoroacetyl group can be used to introduce additional reactivity through nucleophilic addition or condensation reactions. The use of protecting groups, such as the tert-butyl carbamate, ensures that reactive sites are selectively modified without unintended side reactions.
From a pharmaceutical perspective, the potential applications of this compound are vast. It serves as a versatile intermediate that can be used to synthesize novel analogs with enhanced pharmacological profiles. The ability to fine-tune its structure allows for the optimization of key parameters such as solubility, bioavailability, and target interaction. These attributes are essential for developing drugs that meet stringent regulatory requirements and exhibit favorable clinical outcomes.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Advanced computational techniques, including molecular modeling and virtual screening, have been employed to predict the biological activity and pharmacokinetic properties of N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate. These studies have provided valuable insights into its potential as a lead compound for further development.
In conclusion, the compound with CAS number 2229632-04-4 and product name Tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthetic applications, while its potential biological activities position it as a promising candidate for further investigation in drug development. As research in this field continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
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